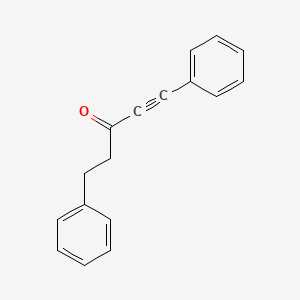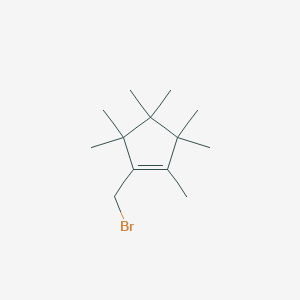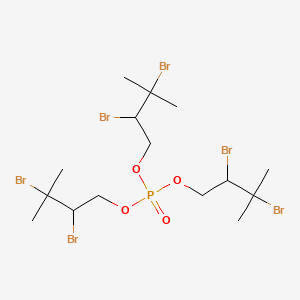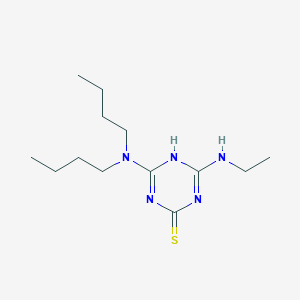
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione typically involves the reaction of appropriate amines with triazine derivatives under controlled conditions. One common method involves the reaction of cyanuric chloride with dibutylamine and ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure controlled addition and reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazines with various functional groups.
Aplicaciones Científicas De Investigación
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)-6-(methylamino)-1,3,5-triazine-2(5H)-thione
- 4-(Diethylamino)-6-(propylamino)-1,3,5-triazine-2(5H)-thione
- 4-(Dipropylamino)-6-(butylamino)-1,3,5-triazine-2(5H)-thione
Uniqueness
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dibutylamino and ethylamino groups influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
112804-98-5 |
|---|---|
Fórmula molecular |
C13H25N5S |
Peso molecular |
283.44 g/mol |
Nombre IUPAC |
2-(dibutylamino)-6-(ethylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C13H25N5S/c1-4-7-9-18(10-8-5-2)12-15-11(14-6-3)16-13(19)17-12/h4-10H2,1-3H3,(H2,14,15,16,17,19) |
Clave InChI |
BOGQSRVPCUTCHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=NC(=S)N=C(N1)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
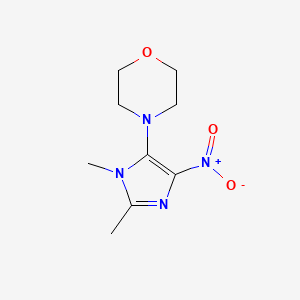
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
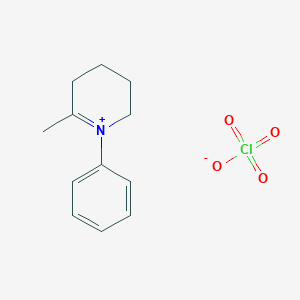
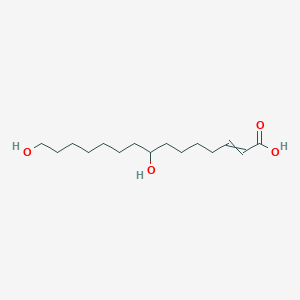
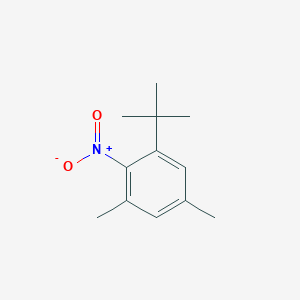
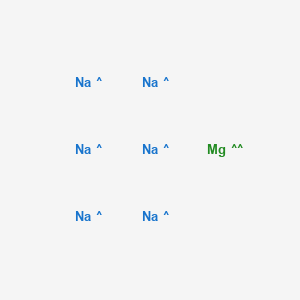
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

